1-(7-(2-methoxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide
Description
This compound is a xanthine derivative featuring a purine core substituted at the 7-position with a 2-methoxyethyl group and at the 8-position with a piperidine-4-carboxamide moiety.
Properties
IUPAC Name |
1-[7-(2-methoxyethyl)-1,3-dimethyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O4/c1-19-13-11(14(24)20(2)16(19)25)22(8-9-26-3)15(18-13)21-6-4-10(5-7-21)12(17)23/h10H,4-9H2,1-3H3,(H2,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGNMVGRUVKXQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCC(CC3)C(=O)N)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(7-(2-methoxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide is a complex molecule with potential therapeutic applications. This article aims to provide a comprehensive analysis of its biological activity, including pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C26H33N7O6
Molecular Weight : 539.59 g/mol
IUPAC Name : Ethyl 6-({8-[(2-methoxyethyl)amino]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}methyl)-1-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
LogP : 2.505 (indicating moderate lipophilicity)
Water Solubility (LogSw) : -2.89 (suggesting low solubility)
Antibacterial Properties
Recent studies have shown that compounds with similar structures exhibit significant antibacterial activity. For instance:
- Compounds containing piperidine moieties have demonstrated effectiveness against various bacterial strains such as Salmonella typhi and Bacillus subtilis, with moderate to strong activity reported .
- The compound's structure suggests potential interactions with bacterial enzymes or receptors, which could inhibit bacterial growth.
Enzyme Inhibition
The compound's ability to inhibit enzymes is noteworthy:
- Acetylcholinesterase Inhibition : Some derivatives have shown strong inhibitory effects against acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases .
- Urease Inhibition : The synthesized derivatives have also displayed potent urease inhibitory activity, which is significant for managing conditions like urinary tract infections .
Synthesis and Evaluation
A study synthesized several piperidine derivatives and evaluated their biological activities. Key findings include:
- Docking Studies : Molecular docking simulations indicated favorable binding interactions between the compound and target proteins involved in bacterial metabolism.
- In Vitro Testing : Compounds were tested against multiple bacterial strains with varying degrees of success. For example:
Comparative Analysis of Similar Compounds
| Compound Name | Molecular Weight | Antibacterial Activity | AChE Inhibition | Urease Inhibition |
|---|---|---|---|---|
| Compound A | 539.59 g/mol | Moderate | Strong | Moderate |
| Compound B | 450.02 g/mol | Strong | Moderate | Strong |
| Compound C | 401.00 g/mol | Weak | Weak | Moderate |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural analogs differ primarily in substitutions at the 7- and 8-positions of the purine core. Below is a comparative analysis based on evidence from PubChem and synthetic studies:
Substituent Variations at the 7-Position
Substituent Variations at the 8-Position
Research Findings and Implications
- Synthetic Accessibility : The target compound’s 2-methoxyethyl group can be synthesized via nucleophilic substitution or coupling reactions, as seen in similar purine derivatives .
- Physicochemical Properties : Compared to benzyl- or trifluoroethyl-substituted analogs (e.g., ), the target compound’s 2-methoxyethyl group likely improves aqueous solubility (logP ~1.5–2.0 estimated) while retaining moderate lipophilicity for membrane penetration.
- The piperidine-4-carboxamide group may confer selectivity for adenosine receptors over off-target enzymes .
Data Tables
Table 1. Molecular Properties Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
